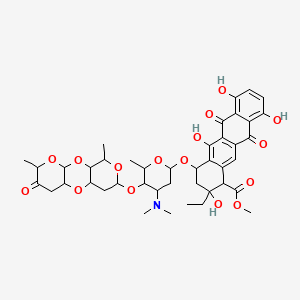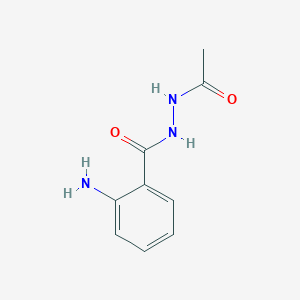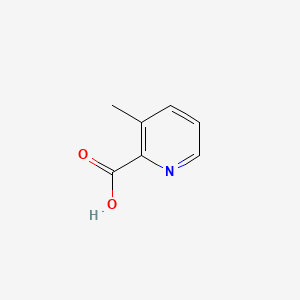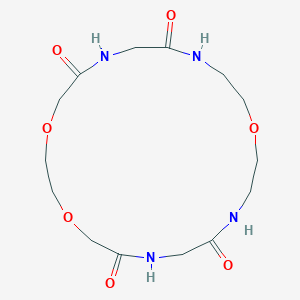
1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone is a keratan 6'-sulfate and an azamacrocycle.
科学的研究の応用
Synthesis of Complex Compounds
- The compound has been used in the synthesis of complex macrocyclic compounds, as detailed in studies by Gupta, Harland, and Stoodley (1984) in their work on chromatography-free synthesis processes (Gupta, Harland, & Stoodley, 1984).
- Asay et al. (1977) explored its use in creating novel macrocyclic multidentate crown compounds from dioxodioic acids (Asay et al., 1977).
NMR Spectroscopy in Polymerization
- Yamasaki, Masamoto, and Kanaori (2000) utilized the compound in studying the NMR spectra of cyclic formals formed during copolymerization of trioxane and ethylene oxide (Yamasaki, Masamoto, & Kanaori, 2000).
Coordination Chemistry and Metal Ion Extraction
- Kumagai and Akabori (1989) reported its use in the preparation of bicyclic crown ethers containing amide groups, highlighting its ability to coordinate with metal ions (Kumagai & Akabori, 1989).
Micellization and Drug Delivery Systems
- Kadam et al. (2010) discussed its role in induced micellization and micellar transitions in aqueous solutions, which is significant for drug delivery system research (Kadam et al., 2010).
Template Reactions in Ligand Synthesis
- Suh, Kang, Goedken, and Park (1991) conducted template condensation reactions using the compound for synthesizing nickel(II) and copper(II) complexes (Suh, Kang, Goedken, & Park, 1991).
Studies on Electronic Properties
- Doerner, Gleiter, and Neugebauer (1998) used it in cyclovoltammetric investigations to study the electronic properties of various compounds (Doerner, Gleiter, & Neugebauer, 1998).
特性
製品名 |
1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone |
|---|---|
分子式 |
C14H24N4O7 |
分子量 |
360.36 g/mol |
IUPAC名 |
1,4,13-trioxa-7,10,16,19-tetrazacyclohenicosane-6,9,17,20-tetrone |
InChI |
InChI=1S/C14H24N4O7/c19-11-7-17-13(21)9-24-5-6-25-10-14(22)18-8-12(20)16-2-4-23-3-1-15-11/h1-10H2,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChIキー |
XSGFEUMLKGZYIL-UHFFFAOYSA-N |
正規SMILES |
C1COCCNC(=O)CNC(=O)COCCOCC(=O)NCC(=O)N1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



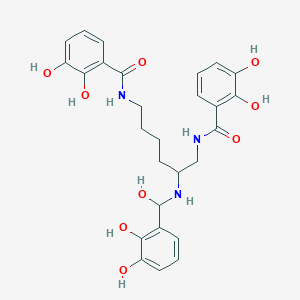
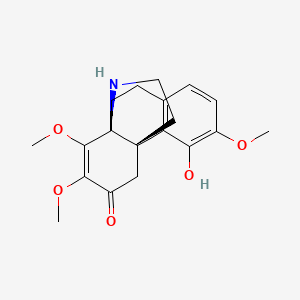
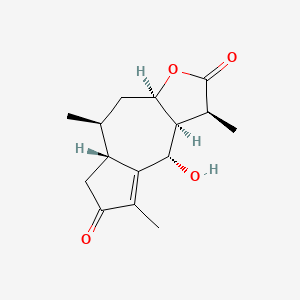
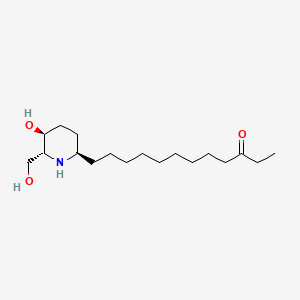
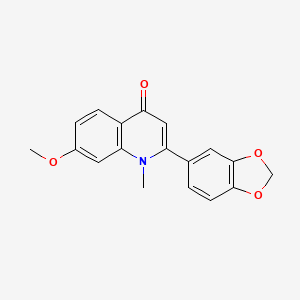
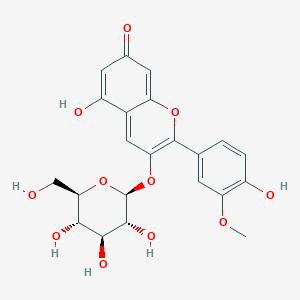
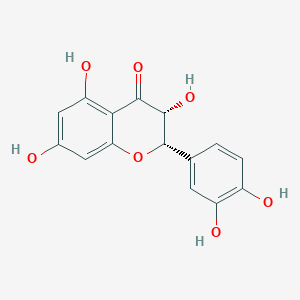
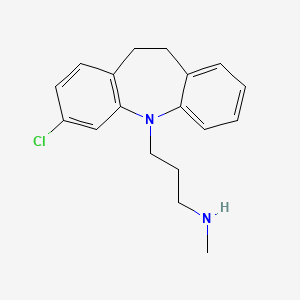
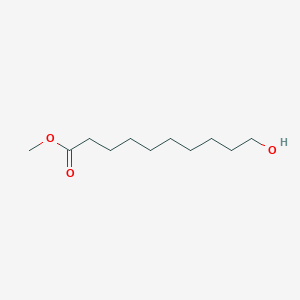
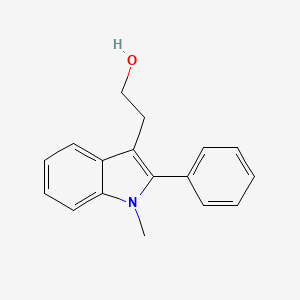
![N-(6-phenyl-5-imidazo[2,1-b]thiazolyl)benzamide](/img/structure/B1197809.png)
